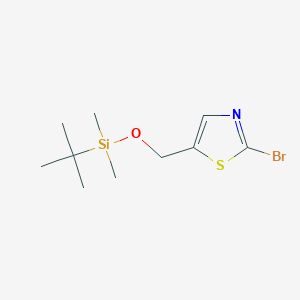

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole

CAS No.:

Cat. No.: VC13863819

Molecular Formula: C10H18BrNOSSi

Molecular Weight: 308.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18BrNOSSi |

|---|---|

| Molecular Weight | 308.31 g/mol |

| IUPAC Name | (2-bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane |

| Standard InChI | InChI=1S/C10H18BrNOSSi/c1-10(2,3)15(4,5)13-7-8-6-12-9(11)14-8/h6H,7H2,1-5H3 |

| Standard InChI Key | ZXPPHJNNFJSETQ-UHFFFAOYSA-N |

| SMILES | CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br |

| Canonical SMILES | CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)Br |

Introduction

Chemical Identity and Structural Features

2-Bromo-5-(((tert-butyldimethylsilyl)oxy)methyl)thiazole belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The TBDMS group protects the hydroxymethyl moiety, enhancing stability during synthetic reactions. Key molecular attributes include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₈BrNOSSi |

| Molecular Weight | 308.31 g/mol |

| IUPAC Name | (2-Bromo-1,3-thiazol-5-yl)methoxy-tert-butyl-dimethylsilane |

| SMILES | CC(C)(C)Si(C)OCC1=CN=C(S1)Br |

| InChI Key | ZXPPHJNNFJSETQ-UHFFFAOYSA-N |

The bromine atom at position 2 and the TBDMS-protected hydroxymethyl group at position 5 confer reactivity for cross-coupling reactions and further functionalization .

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis typically involves sequential protection and bromination steps:

-

Protection of Hydroxymethyl Group:

-

Bromination:

Example Procedure:

A mixture of 5-(hydroxymethyl)thiazole (1.0 equiv), TBDMS-Cl (1.2 equiv), and imidazole (2.0 equiv) in dichloromethane is stirred at room temperature for 12 hours. After purification, the intermediate is treated with bromine (2.0 equiv) in acetic acid at 10°C, yielding the title compound in 65–75% yield .

Structural Modifications

-

TBDMS Deprotection: Acidic conditions (e.g., HCl in methanol) remove the TBDMS group, regenerating the hydroxymethyl functionality for subsequent reactions .

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with boronic acids enables aryl/heteroaryl substitutions at the bromine position .

Applications in Drug Discovery

Antiviral Agents

The compound is a precursor in HIV-1 entry inhibitors. Modifications to the thiazole core improve binding to the gp120 envelope glycoprotein. For example:

-

NBD-14168: A derivative with a repositioned hydroxymethyl group showed a 2.3-fold enhancement in antiviral potency (IC₅₀ = 0.8 nM) compared to earlier analogs .

Antibacterial and Anticancer Scaffolds

-

Thiazole-Oxazole Hybrids: Isosteric replacement of sulfur with oxygen maintains bioactivity while altering pharmacokinetic properties .

-

Pyrazoline-Thiazole Conjugates: Hybrids exhibit antiproliferative activity against MCF-7 breast cancer cells (GI₅₀ = 7.0 μM) .

Physicochemical and Spectroscopic Data

Spectral Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 0.17 (s, 6H, Si(CH₃)₂), 0.97 (s, 9H, C(CH₃)₃), 4.45 (s, 2H, CH₂O), 7.48 (s, 1H, Thiazole-H) .

-

¹³C NMR (100 MHz, CDCl₃): δ 25.8 (Si(CH₃)₂), 18.3 (C(CH₃)₃), 63.5 (CH₂O), 117.2 (C-Br), 147.5 (Thiazole-C) .

Stability and Solubility

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume